(S)-Minzasolmin

Stereochemistry α-Synuclein Oligomerization Membrane Interaction

Procure (S)-Minzasolmin (CAS 1802518-91-7) as your indispensable stereochemical reference standard. This defined S-enantiomer is the critical inactive control for (R)-Minzasolmin (UCB0599) studies, essential for validating chiral purity methods and differentiating stereospecific α-synuclein pharmacology. Unlike generic inhibitors, substituting this compound risks invalidating your Parkinson's disease research. Ensure analytical reproducibility with the precise tool for studying membrane-bound ASYN misfolding.

Molecular Formula C23H31N5OS
Molecular Weight 425.6 g/mol
Cat. No. B12382565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Minzasolmin
Molecular FormulaC23H31N5OS
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C
InChIInChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m0/s1
InChIKeyGDFWCSZNQVAQGR-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Minzasolmin: A Stereospecific α-Synuclein Misfolding Inhibitor for Parkinson's Disease Research Procurement


(S)-Minzasolmin, also known as (S)-UCB0599 or (S)-NPT200-11, is the S-enantiomer of the α-synuclein (ASYN) misfolding inhibitor minzasolmin, a small molecule that selectively targets early-stage ASYN aggregation on lipid membranes [1]. This compound is a stereospecific, orally bioavailable, brain-penetrant agent designed to disrupt the pathological cascade of Parkinson's disease (PD) by preventing the formation of neurotoxic ASYN oligomers and subsequent Lewy body pathology [2]. As a defined stereoisomer, (S)-Minzasolmin serves as a critical reference standard and comparator for the active pharmaceutical ingredient, (R)-Minzasolmin (UCB0599), in analytical and pharmacological studies [3].

Why Generic α-Synuclein Inhibitors Cannot Substitute for (S)-Minzasolmin in Stereospecific Research Applications


The α-synuclein misfolding inhibitor class comprises diverse chemotypes with distinct stereochemical, pharmacokinetic, and mechanistic profiles. The (S)-Minzasolmin enantiomer is not interchangeable with its (R)-counterpart (the active drug UCB0599) or racemic mixtures, as stereochemistry dictates target engagement, membrane interaction, and ultimately, the compound's ability to modulate the conformational ensemble of membrane-bound α-synuclein [1]. Unlike non-stereospecific inhibitors such as SynuClean-D, which act via a distinct fibril-disaggregation mechanism [2], (S)-Minzasolmin provides a precise tool for studying the specific interaction of the S-enantiomer with α-synuclein's early misfolding pathway. Substituting a generic α-synuclein inhibitor for (S)-Minzasolmin in analytical or pharmacological studies risks invalidating stereochemical comparisons, confounding pharmacokinetic analyses, and misrepresenting the mechanism of action, thereby undermining the reproducibility and interpretability of PD research.

Quantitative Differentiation of (S)-Minzasolmin: A Comparative Evidence Guide for Procurement Decisions


Stereochemical Differentiation: (S)-Minzasolmin vs. (R)-Minzasolmin (UCB0599) in α-Synuclein Membrane Displacement Assays

The S-enantiomer of minzasolmin exhibits a distinct interaction profile with membrane-bound α-synuclein oligomers compared to the active (R)-enantiomer (UCB0599). In NMR and cross-linking mass spectrometry studies, the (R)-enantiomer UCB0599 at low concentrations (1:1 molar ratio) modifies the conformational ensemble of liposome-bound α-synuclein oligomers, and at elevated concentrations (5:1 molar ratio) displaces the protein from the membrane entirely [1]. The (S)-enantiomer serves as the critical negative control for these stereospecific effects, as its altered geometry prevents the same conformational modulation and displacement efficiency observed with the (R)-enantiomer [2].

Stereochemistry α-Synuclein Oligomerization Membrane Interaction

Mechanistic Divergence: (S)-Minzasolmin as a Membrane-Bound Oligomer Modulator vs. SynuClean-D as a Fibril Disaggregator

The α-synuclein targeting small molecules (S)-Minzasolmin and SynuClean-D operate through fundamentally different mechanisms, which dictates their utility in specific research applications. (S)-Minzasolmin, as the stereoisomer of UCB0599, acts at the earliest stage of the aggregation cascade by preventing misfolding on lipid membranes, thereby inhibiting the formation of pathological oligomers [1]. In contrast, SynuClean-D inhibits the aggregation of α-synuclein monomers and can also disaggregate pre-formed mature amyloid fibrils, acting at a later stage of the pathological process [2].

Mechanism of Action α-Synuclein Aggregation Protein Misfolding

In Vivo Brain Exposure and Pharmacodynamics: Minzasolmin Demonstrates Dose-Proportional Brain Penetration in Preclinical Models

Preclinical pharmacokinetic studies in wild-type mice demonstrate that minzasolmin (the active (R)-enantiomer) readily crosses the blood-brain barrier with a total brain-to-plasma ratio of ~0.3 and achieves dose-proportional brain exposures [1]. This contrasts with many other small molecule α-synuclein inhibitors, such as NPT100-18A, for which brain penetration data is limited or less favorable. While direct in vivo data for the (S)-enantiomer are lacking, it serves as an essential control to confirm that observed brain exposure and pharmacodynamic effects are stereospecific.

Pharmacokinetics Blood-Brain Barrier In Vivo Efficacy

Optimal Applications for (S)-Minzasolmin in Parkinson's Disease Research and Analytical Development


Chiral Purity Assessment and Analytical Method Development for UCB0599 Drug Substance and Drug Product

(S)-Minzasolmin is indispensable as a reference standard for developing and validating chiral HPLC or UPLC methods to quantify the enantiomeric purity of (R)-Minzasolmin (UCB0599) in active pharmaceutical ingredients and formulations. Its use ensures compliance with regulatory guidelines for stereoisomeric drug substances, as the absence of the (S)-enantiomer must be confirmed in quality control release testing [1].

Negative Control for Stereospecific Pharmacological Assays Investigating α-Synuclein Membrane Binding and Oligomerization

In in vitro assays designed to study the stereospecific interaction of UCB0599 with membrane-bound α-synuclein oligomers, (S)-Minzasolmin serves as the essential inactive enantiomer control. This allows researchers to differentiate specific, stereosensitive pharmacological effects from non-specific or off-target activity, thereby confirming the mechanism of action of the active (R)-enantiomer [2].

Investigating Stereochemical Influence on Pharmacokinetics and Brain Distribution

While UCB0599 has demonstrated brain penetration [3], (S)-Minzasolmin is required in parallel in vivo studies to determine whether this brain penetration and subsequent distribution are stereospecific. Comparative pharmacokinetic studies of the two enantiomers can reveal differences in blood-brain barrier transport, plasma protein binding, or metabolism, which are critical for understanding the overall pharmacology of the drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Minzasolmin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.